dl-Serine, N-acetyl-, methyl ester

Übersicht

Beschreibung

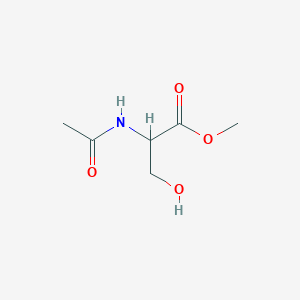

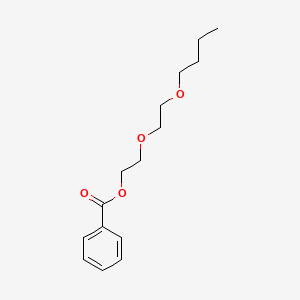

“dl-Serine, N-acetyl-, methyl ester” is a derivative of the amino acid serine . It is used in peptide synthesis and is available in the form of a powder . The linear formula of this compound is HOCH2CH(NH2)CO2CH3·HCl .

Synthesis Analysis

While specific synthesis methods for “dl-Serine, N-acetyl-, methyl ester” were not found in the search results, it’s worth noting that amino acid methyl esters can be prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis

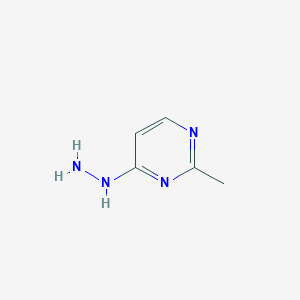

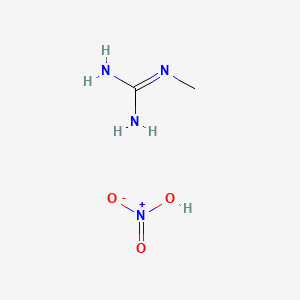

The molecular structure of “dl-Serine, N-acetyl-, methyl ester” is represented by the SMILES string Cl[H].COC(=O)C(N)CO . The molecular weight of this compound is 155.58 .Physical And Chemical Properties Analysis

“dl-Serine, N-acetyl-, methyl ester” is a powder . Its melting point is 134-136 °C . It’s suitable for solution phase peptide synthesis . Esters, in general, are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Toxicokinetics of D-Serine

- Study Background : D-Serine's role as a co-agonist of the N-methyl-D-aspartate receptor in glutamate neurotransmission is recognized, with potential therapeutic implications for schizophrenia. However, its nephrotoxic properties at high doses necessitate understanding its pharmacokinetics and toxicokinetics.

- Research Methodology : A study developed a method for stereoselective determination of serine enantiomers in rat plasma using GC-MS with selected ion monitoring. This involved purification by cation-exchange chromatography and derivatization to form methyl ester and subsequent N,O-diacylation.

- Findings : The intra- and inter-day reproducibility of the assay was high, and the method was applied successfully to study the pharmacokinetics of D-serine in rats (Hasegawa et al., 2011).

Enzymatic Synthesis of Angiotensin-Converting Enzyme Inhibitors

- Study Background : Esterase from Pseudomonas putida IFO12996 was found to catalyze the stereoselective hydrolysis of methyl dl-β-acetylthioisobutyrate to produce d-β-acetylthioisobutyric acid, a key intermediate in the synthesis of angiotensin-converting enzyme inhibitors.

- Research Methodology : The esterase gene was cloned and expressed in Escherichia coli, producing a recombinant protein with specific activity toward methyl esters.

- Findings : The enzyme exhibited high enantiomeric excess and conversion rate, with optimal conditions identified for pH and temperature. Its crystal structure confirmed its membership in the α/β hydrolase fold superfamily of enzymes (Elmi et al., 2005).

Biocatalytic Resolution in Medicine and Consumer Products

- Study Background : D-alanine, used in various applications such as medicine and cosmetics, can be efficiently produced through the biocatalytic resolution of N-acetyl-DL-alanine methyl ester.

- Research Methodology : A study explored this process using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus, with a focus on optimizing conditions for high enantiomeric excess and reusability of the biocatalyst.

- Findings : The immobilized cells demonstrated excellent reusability and high efficiency in the preparation of N-acetyl-D-alanine methyl esters, retaining significant activity after multiple reaction cycles (Zheng et al., 2018).

Safety and Hazards

“dl-Serine, N-acetyl-, methyl ester” may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-acetamido-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUNDAQVOOLWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)